

An In-depth Technical Guide to (R,R)-Dipamp: Physical and Chemical Properties

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Compound of Interest

Compound Name: (R,R)-Dipamp

Cat. No.: B1311950

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This technical guide provides a comprehensive overview of the physical and chemical properties of **(R,R)-Dipamp**, a chiral phosphine ligand renowned for its pioneering role in asymmetric catalysis. Aimed at researchers, scientists, and drug development professionals, this document details the compound's characteristics, experimental protocols for its synthesis and resolution, and its application in catalytic processes.

Core Physical and Chemical Properties

(R,R)-Dipamp, with the full name (R,R)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, is a C₂-symmetric diphosphine ligand. Its chirality arises from the two stereogenic phosphorus atoms. It is a white solid that is soluble in many organic solvents.^{[1][2]} This property is crucial for its use in homogeneous catalysis.

Table 1: General Properties of **(R,R)-Dipamp**

Property	Value	Reference(s)
Molecular Formula	C ₂₈ H ₂₈ O ₂ P ₂	[2]
Molecular Weight	458.47 g/mol	[2]
CAS Number	55739-58-7	[2]
Appearance	White crystalline solid	[2]

Table 2: Physicochemical Data of (R,R)-Dipamp

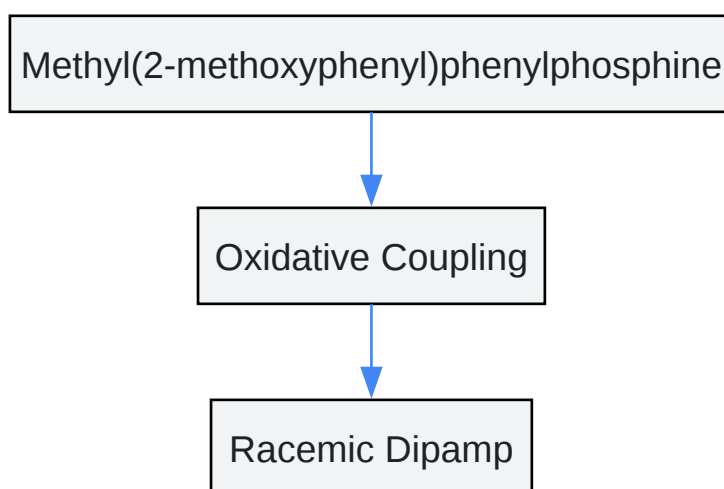
Parameter	Value	Conditions	Reference(s)
Melting Point	102-106 °C	-	[3]
Specific Rotation [α]	-81°	c = 1 in chloroform, 22 °C	[3]

Experimental Protocols

Synthesis of Racemic Dipamp

The synthesis of Dipamp was originally developed by Knowles and his team at Monsanto.[2] The key step involves the oxidative coupling of a chiral phosphine precursor, methyl(2-methoxyphenyl)phenylphosphine. A general representation of this synthesis is outlined below.

Experimental Workflow for the Synthesis of Racemic Dipamp



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Caption: Synthetic route to racemic Dipamp.

Protocol:

- Preparation of Methyl(2-methoxyphenyl)phenylphosphine: This precursor is synthesized through a multi-step process, typically involving the reaction of a Grignard reagent derived

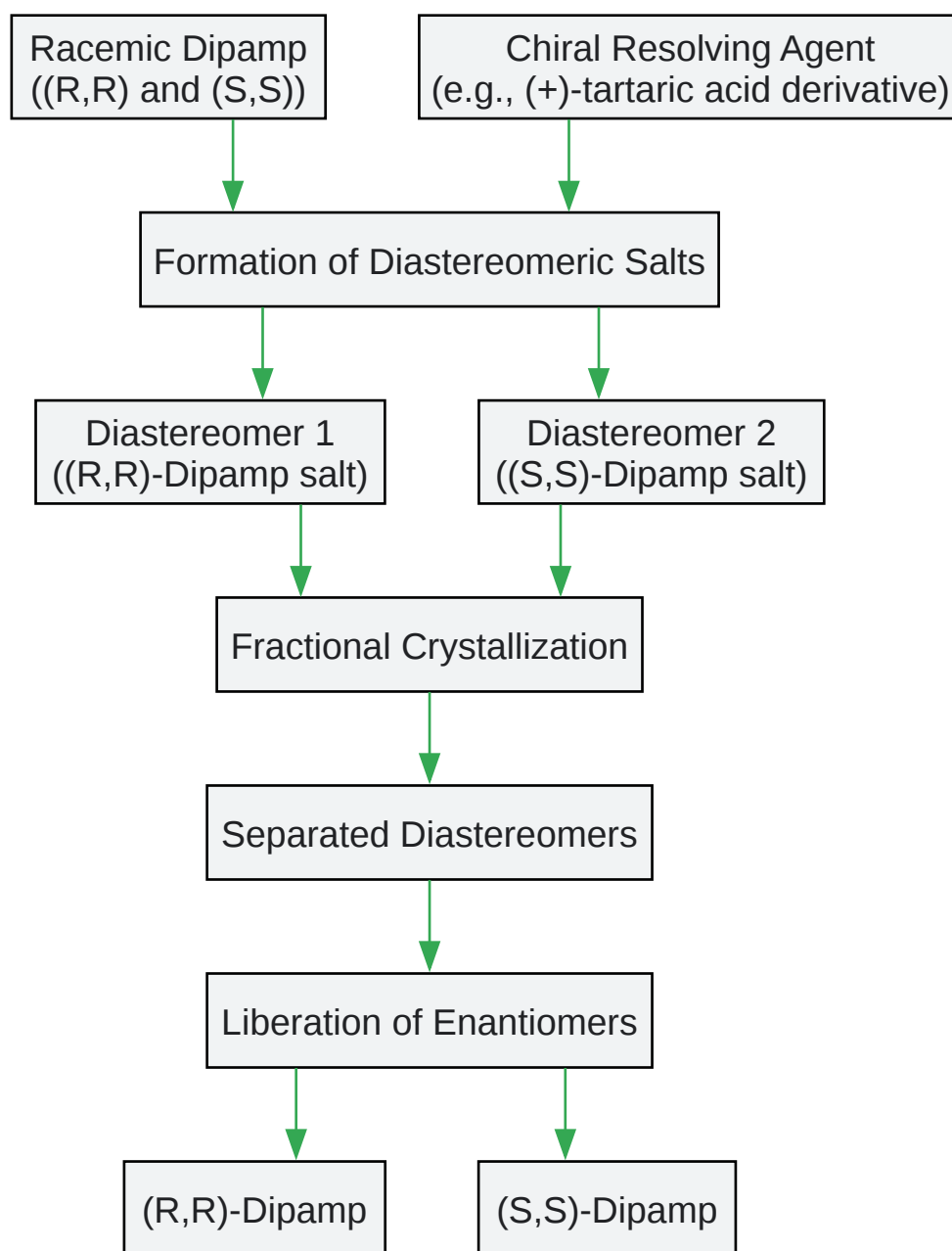
from 2-bromoanisole with dichlorophenylphosphine, followed by methylation.

- **Oxidative Coupling:** The racemic methyl(2-methoxyphenyl)phenylphosphine is subjected to an oxidative coupling reaction. While specific early protocols are not readily available in public literature, modern variations often utilize a coupling agent and a base to facilitate the formation of the ethylene bridge between two phosphine molecules.
- **Purification:** The resulting racemic Dipamp is purified by crystallization from a suitable solvent, such as ethanol or a mixture of organic solvents, to yield a white crystalline solid.

Resolution of Racemic Dipamp

The separation of the (R,R) and (S,S) enantiomers of Dipamp is crucial for its application in asymmetric catalysis. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Logical Relationship for Chiral Resolution



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Caption: Resolution of racemic Dipamp.

Protocol:

- **Diastereomeric Salt Formation:** A solution of racemic Dipamp in a suitable solvent (e.g., a protic solvent like ethanol) is treated with an enantiomerically pure chiral acid, such as a derivative of tartaric acid. This reaction forms a mixture of two diastereomeric salts.

- **Fractional Crystallization:** The mixture of diastereomeric salts is subjected to fractional crystallization. Due to their different physical properties, one diastereomer will be less soluble and will crystallize out of the solution upon cooling or concentration of the solvent.
- **Isolation and Purification of Diastereomer:** The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.
- **Liberation of the Enantiomer:** The purified diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the free phosphine ligand, **(R,R)-Dipamp**.
- **Purification:** The final product is purified by extraction and crystallization to yield the enantiomerically pure **(R,R)-Dipamp**.

Characterization

The structure and purity of **(R,R)-Dipamp** are confirmed using various spectroscopic and analytical techniques.

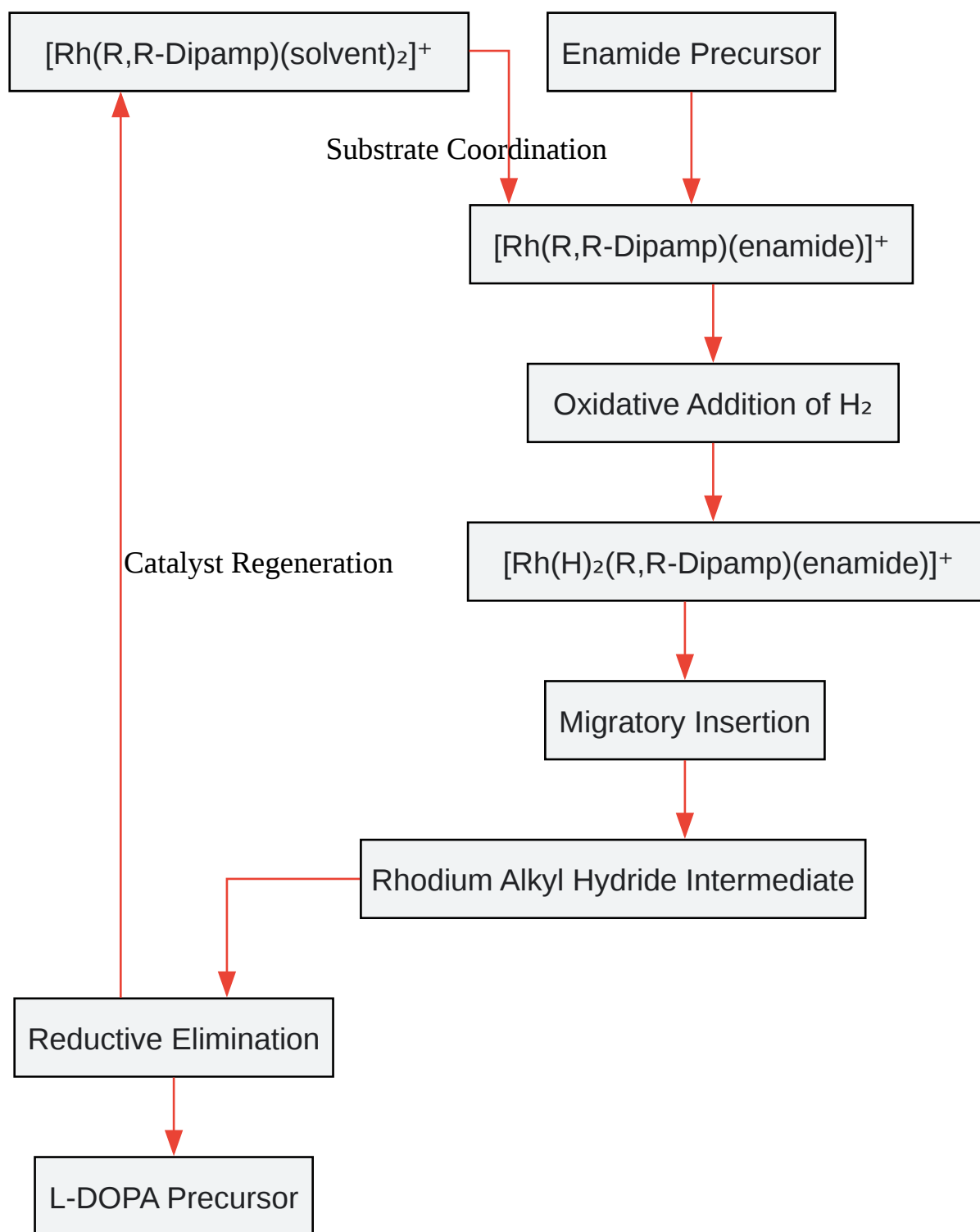
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H , ^{13}C , and ^{31}P NMR spectroscopy are used to confirm the molecular structure and assess purity. The ^{31}P NMR spectrum is particularly informative for phosphine ligands.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.
- **X-ray Crystallography:** Single-crystal X-ray diffraction can be used to determine the absolute configuration and the three-dimensional structure of the molecule and its metal complexes.
[4]
- **Polarimetry:** The specific rotation is measured to determine the enantiomeric purity of the sample.

Application in Asymmetric Catalysis: The Monsanto L-DOPA Process

(R,R)-Dipamp is most famously used in the Monsanto process for the synthesis of L-DOPA, a crucial drug for the treatment of Parkinson's disease.[5] In this process, a rhodium complex of

(R,R)-Dipamp catalyzes the asymmetric hydrogenation of an enamide precursor to L-DOPA with high enantioselectivity.[5]

Catalytic Cycle of the Monsanto L-DOPA Process



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Caption: Monsanto L-DOPA synthesis.

The catalytic cycle involves the coordination of the enamide substrate to the rhodium catalyst, followed by the oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination steps yield the chiral product and regenerate the active catalyst.[5] The C₂-symmetric nature of the **(R,R)-Dipamp** ligand is critical for creating a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral substrate, resulting in the formation of the desired enantiomer of the L-DOPA precursor with high enantiomeric excess.[5]

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